![molecular formula C18H20N4O3 B2408344 N-(furan-2-ilmetil)-5-metil-N-((1-metil-1,4,5,6-tetrahidrociclopenta[c]pirazol-3-il)metil)isoxazol-3-carboxamida CAS No. 1798517-23-3](/img/structure/B2408344.png)
N-(furan-2-ilmetil)-5-metil-N-((1-metil-1,4,5,6-tetrahidrociclopenta[c]pirazol-3-il)metil)isoxazol-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, a furan ring, and a cyclopenta[c]pyrazole ring . These functional groups suggest that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the size and shape of the molecule, the types and arrangement of functional groups, and the presence of any charges or polar regions .Aplicaciones Científicas De Investigación
Química Medicinal y Desarrollo de Fármacos
La estructura del compuesto sugiere una posible actividad farmacológica. Los investigadores han sintetizado derivados de este compuesto y han evaluado sus efectos biológicos. Por ejemplo, un estudio realizado por Szulczyk et al. exploró doce nuevos derivados de N-(furan-2-ilmetil)-1H-tetrazol-5-amina . Estos derivados se evaluaron para sus actividades antibacterianas y antimicobacterianas. El compuesto 6 mostró resultados prometedores en los estudios antimicrobianos, inhibiendo el crecimiento de Staphylococcus epidermidis. La investigación adicional en esta área podría conducir a nuevos agentes antimicrobianos.
Investigación Anticancerígena
Si bien los estudios específicos sobre este compuesto son limitados, sus características estructurales lo hacen interesante para las investigaciones anticancerígenas. Las unidades de furano y oxazol se han asociado con posibles propiedades antitumorales . Los investigadores podrían explorar sus efectos sobre las líneas celulares cancerosas y evaluar su citotoxicidad.
Propiedades Antioxidantes
Los derivados de furano, incluido este compuesto, se han estudiado por su potencial antioxidante. Los antioxidantes juegan un papel crucial en la protección de las células contra el estrés oxidativo y la prevención de enfermedades relacionadas con el daño de los radicales libres. Investigar la actividad antioxidante de este compuesto podría generar información valiosa .
Trastornos Neurológicos
La unidad de ciclopenta[c]pirazol en este compuesto sugiere una posible neuroactividad. Los investigadores podrían explorar sus efectos sobre las células neuronales, los sistemas de neurotransmisores y los mecanismos neuroprotectores.
En resumen, la N-(furan-2-ilmetil)-5-metil-N-((1-metil-1,4,5,6-tetrahidrociclopenta[c]pirazol-3-il)metil)isoxazol-3-carboxamida es prometedora en varios dominios científicos. Se necesitan más estudios para desbloquear todo su potencial y comprender sus mecanismos de acción. 🌟
Mecanismo De Acción
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
The compound interacts with EGFR, likely inhibiting its activity . This inhibition could prevent the activation of the receptor’s tyrosine kinase domain, which would normally trigger a signal transduction cascade leading to DNA synthesis and cell proliferation. By blocking this pathway, the compound could potentially halt the growth of cancer cells.
Biochemical Pathways
The compound’s interaction with EGFR affects the MAPK/ERK pathway, PI3K/Akt pathway, and JAK/STAT pathway . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, the compound could disrupt these pathways, leading to inhibited growth and induced apoptosis in cancer cells.
Result of Action
The compound has shown potent anticancer activities against EGFR high-expressed cancer cell lines, including human lung adenocarcinoma cell line (A549), Henrietta Lacks strain of cancer cell line (HeLa), and human colorectal cancer cell line (SW480) . It exhibited weak activities on an EGFR low-expressed cell line (human liver cancer cell line, HepG2), and weak cytotoxic effects on a human liver normal cell line (HL7702) . This suggests that the compound could be effective against certain types of cancer with minimal toxicity to normal cells.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-5-methyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-12-9-15(20-25-12)18(23)22(10-13-5-4-8-24-13)11-16-14-6-3-7-17(14)21(2)19-16/h4-5,8-9H,3,6-7,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSDYONWBUMKEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CC=CO2)CC3=NN(C4=C3CCC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide](/img/structure/B2408261.png)
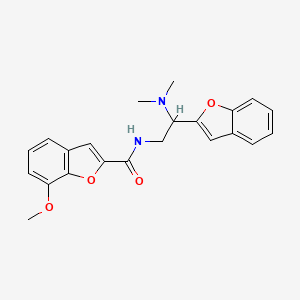

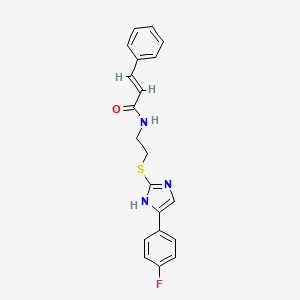
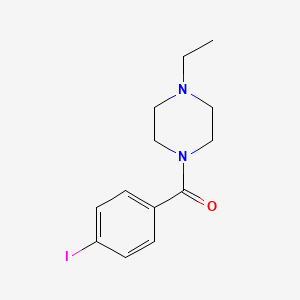
![4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2408271.png)
![1-(2-chloro-6-fluorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2408272.png)
![Ethyl 5-(benzofuran-2-carboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408273.png)
![2-[(6-Benzyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B2408276.png)
![8-methoxy-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2408277.png)
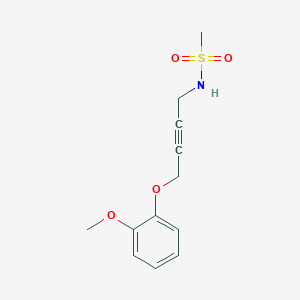
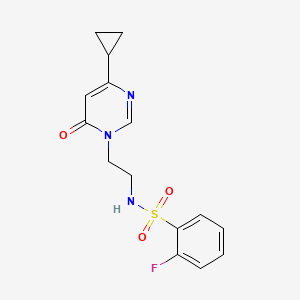

![7-Chloro-2-(2-(diethylamino)ethyl)-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2408284.png)
